molecular formula C4H3Cl2F5 B172451 1,2-Dichloro-1,1,4,4,4-pentafluorobutane CAS No. 153083-94-4

1,2-Dichloro-1,1,4,4,4-pentafluorobutane

Cat. No.: B172451
CAS No.: 153083-94-4
M. Wt: 216.96 g/mol
InChI Key: FTPHAWKOBMZSCZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1,4,4,4-pentafluorobutane is a chemical compound with the molecular formula C4H3Cl2F5 and a molecular weight of 216.96 g/mol . It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane typically involves the chlorination and fluorination of butane derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective addition of chlorine and fluorine atoms to the butane backbone . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

1,2-Dichloro-1,1,4,4,4-pentafluorobutane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1,2-Dichloro-1,1,4,4,4-pentafluorobutane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological assays .

Properties

IUPAC Name

1,2-dichloro-1,1,4,4,4-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2F5/c5-2(4(6,10)11)1-3(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHAWKOBMZSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455827
Record name 1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153083-94-4
Record name 1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 2
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 3
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 4
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 5
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 6
1,2-Dichloro-1,1,4,4,4-pentafluorobutane

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